molecular formula C17H22N4O B3723151 2-[(2E)-2-[1-(4-butylphenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one

2-[(2E)-2-[1-(4-butylphenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one

Cat. No.: B3723151
M. Wt: 298.4 g/mol
InChI Key: KHXVSXIMTHTWMM-DEDYPNTBSA-N
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Description

2-[(2E)-2-[1-(4-butylphenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one is a synthetic organic compound that belongs to the class of hydrazones and pyrimidines. This compound is characterized by its unique structure, which includes a hydrazone linkage and a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[1-(4-butylphenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one typically involves the condensation reaction between 4-methyl-1H-pyrimidin-6-one and 1-(4-butylphenyl)ethanone hydrazone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[1-(4-butylphenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone or pyrimidine moiety is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[1-(4-butylphenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The hydrazone linkage and pyrimidine ring allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one
  • 2-[(2E)-2-[1-(4-aminophenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one
  • 2-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one

Uniqueness

2-[(2E)-2-[1-(4-butylphenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one is unique due to the presence of the butyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities compared to similar compounds.

Properties

IUPAC Name

2-[(2E)-2-[1-(4-butylphenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-4-5-6-14-7-9-15(10-8-14)13(3)20-21-17-18-12(2)11-16(22)19-17/h7-11H,4-6H2,1-3H3,(H2,18,19,21,22)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXVSXIMTHTWMM-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=NNC2=NC(=CC(=O)N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)/C(=N/NC2=NC(=CC(=O)N2)C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2E)-2-[1-(4-butylphenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one
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2-[(2E)-2-[1-(4-butylphenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one
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2-[(2E)-2-[1-(4-butylphenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one
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2-[(2E)-2-[1-(4-butylphenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one

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